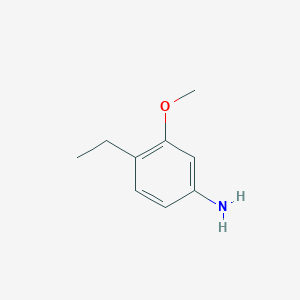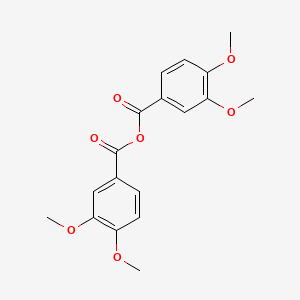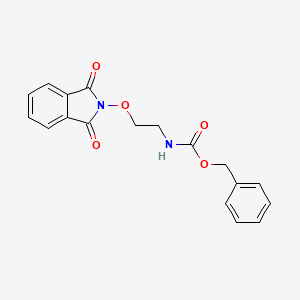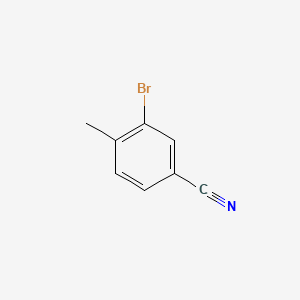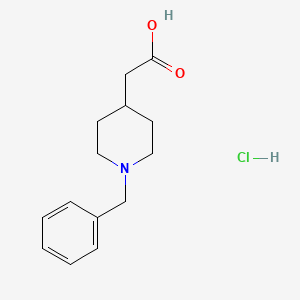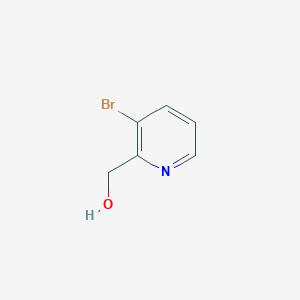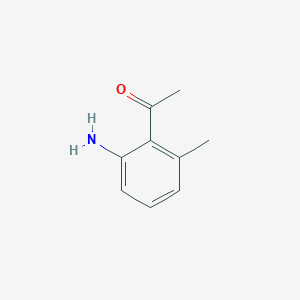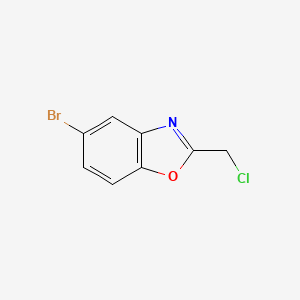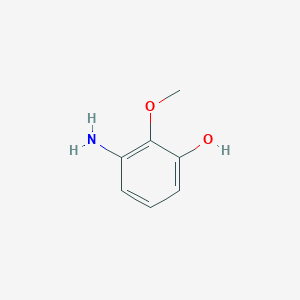
3-Amino-2-methoxyphenol
Overview
Description
3-Amino-2-methoxyphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of an amino group (-NH2) and a methoxy group (-OCH3) attached to a benzene ring
Mechanism of Action
Target of Action
3-Amino-2-methoxyphenol, a methoxyphenolic compound, primarily targets the respiratory epithelium . The respiratory epithelium plays a central role in the inflammatory response in diseases such as asthma and chronic obstructive pulmonary disease . It serves as a key interface between the host and environment, participating in the activation of innate immunity and production of cytokines and other inflammatory mediators .
Mode of Action
The compound’s interaction with its targets results in the inhibition of multiple inflammatory mediators, including CCL2, CCL5, IL-6, IL-8, ICAM-1, MIF, CXCL1, CXCL10, and Serpin E1 . Methoxyphenols, including this compound, inhibit the binding of the rna-binding protein hur to mrna, indicating that they may act post-transcriptionally .
Biochemical Pathways
It is known that methoxyphenols inhibit the binding of the rna-binding protein hur to mrna . This suggests that the compound may affect the post-transcriptional regulation of gene expression, potentially impacting various biochemical pathways.
Pharmacokinetics
The compound’s ic50 values, a measure of its effectiveness in inhibiting biological or biochemical function, have been reported . For this compound, the IC50 value is 410 μM , which provides some insight into its bioavailability.
Result of Action
The primary result of this compound’s action is the inhibition of multiple inflammatory mediators . This leads to a reduction in inflammation, particularly in the respiratory epithelium, which could potentially alleviate symptoms in diseases such as asthma and chronic obstructive pulmonary disease .
Action Environment
Given its role in the respiratory epithelium, it’s plausible that factors such as air quality and exposure to allergens or pollutants could potentially influence its action and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Amino-2-methoxyphenol can be synthesized through several methods. One common approach involves the hydroxylation of 3-aminoanisole. This reaction typically requires a strong oxidizing agent, such as hydrogen peroxide (H2O2), in the presence of a catalyst like iron(III) chloride (FeCl3). The reaction is carried out under acidic conditions to facilitate the formation of the phenol group.
Another method involves the nucleophilic aromatic substitution of 2-chloro-3-nitroanisole with ammonia (NH3) followed by reduction of the nitro group to an amino group. This process requires a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas (H2) under mild conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Continuous flow reactors and automated systems are commonly used to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to form corresponding amines using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in ethanol.
Substitution: Ammonia (NH3) in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-Amino-2-methoxyphenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of bioactive compounds with potential therapeutic properties.
Medicine: It is investigated for its potential use in drug development, particularly for its antioxidant and anti-inflammatory properties.
Industry: It is used in the production of dyes, pigments, and polymers due to its ability to undergo various chemical transformations.
Comparison with Similar Compounds
Similar compounds to 3-Amino-2-methoxyphenol include:
3-Amino-4-methoxyphenol: Differing by the position of the methoxy group, this compound has similar chemical properties but may exhibit different biological activities.
2-Amino-3-methoxyphenol: With the amino and methoxy groups in different positions, this compound may have distinct reactivity and applications.
4-Amino-2-methoxyphenol:
Properties
IUPAC Name |
3-amino-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-10-7-5(8)3-2-4-6(7)9/h2-4,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRKJVRJTVKUIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


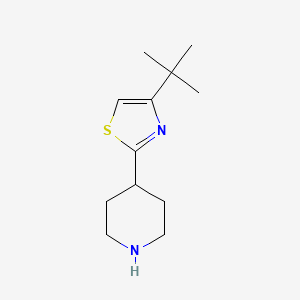
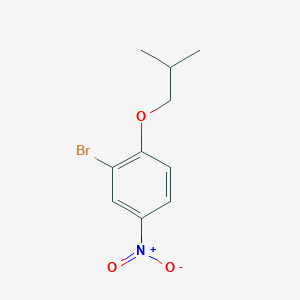
![2-azido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid](/img/structure/B1282936.png)
